molecular formula C7H5BrCl2N2 B14041602 2-Amino-5-bromo-4-chlorobenzonitrile hcl

2-Amino-5-bromo-4-chlorobenzonitrile hcl

Cat. No.: B14041602
M. Wt: 267.93 g/mol
InChI Key: GSLLZLBBCPIBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-chlorobenzonitrile HCl (CAS: 671795-60-1) is a halogenated aromatic compound with the molecular formula C₇H₄BrClN₂·HCl and a molecular weight of 267.94 g/mol . Structurally, it features a benzonitrile core substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 2, 5, and 4, respectively, with the hydrochloride salt enhancing its stability and solubility for synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

IUPAC Name

2-amino-5-bromo-4-chlorobenzonitrile;hydrochloride

InChI

InChI=1S/C7H4BrClN2.ClH/c8-5-1-4(3-10)7(11)2-6(5)9;/h1-2H,11H2;1H

InChI Key

GSLLZLBBCPIBSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthesis from 4-Bromo-2-chlorobenzaldehyde and Sodium Cyanide

One reported method synthesizes 2-amino-5-bromo-4-chlorobenzonitrile hydrochloride starting from 4-bromo-2-chlorobenzaldehyde reacting with sodium cyanide under aqueous conditions. This reaction typically proceeds via nucleophilic addition of cyanide to the aldehyde, followed by appropriate workup to yield the benzonitrile derivative. The amino group is introduced or preserved depending on the starting material and reaction conditions. This method is favored for its straightforward approach and accessibility of starting materials.

Bromination of 2-Chlorobenzonitrile Followed by Hydrolysis

A detailed industrially relevant method involves:

  • Step 1: Bromination of 2-chlorobenzonitrile
    Using a brominating agent such as N-bromosuccinimide (NBS) at low temperature (0 ± 5 °C) in a solvent like dichloromethane, 2-chlorobenzonitrile is selectively brominated at the 5-position to yield 5-bromo-2-chlorobenzonitrile with high selectivity (>96% purity by HPLC). The cyano group exerts a strong meta-directing effect, enhancing regioselectivity and minimizing by-products.

  • Step 2: Hydrolysis of 5-bromo-2-chlorobenzonitrile
    The nitrile is hydrolyzed under alkaline conditions (e.g., sodium hydroxide or potassium carbonate) at elevated temperatures (30–150 °C) for 2–24 hours to form the corresponding 5-bromo-2-chlorobenzoate salt.

  • Step 3: Acidification to 5-bromo-2-chlorobenzoic acid
    The benzoate salt is then acidified with a protonic acid (e.g., hydrochloric acid) at temperatures from -10 to 100 °C to precipitate the free acid.

This method is noted for its high yield (80–90%) and purity (>99% by HPLC), safety, low cost, and environmental friendliness. It avoids strong acid waste and excessive by-products.

Sandmeyer Reaction Route via Diazonium Salt

Selective halogenation can also be achieved via the Sandmeyer reaction:

  • Starting from 2-amino-5-chlorobenzonitrile, diazotization is performed using sodium nitrite in acidic aqueous media at 0–5 °C.
  • The diazonium salt intermediate is then reacted with copper(I) bromide to introduce the bromine substituent at the 5-position, yielding 2-amino-5-bromo-4-chlorobenzonitrile.

This method allows precise halogen substitution but requires careful temperature control and handling of diazonium intermediates.

Representative Reaction Conditions and Data

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) Notes
Bromination of 2-chlorobenzonitrile N-bromosuccinimide, dichloromethane 0 ± 5 (add), 20-30 (react) 5 hours >96 >96% High regioselectivity, minimal by-products
Hydrolysis of 5-bromo-2-chlorobenzonitrile NaOH or K2CO3, water 30–150 2–24 hours >80 N/A Converts nitrile to benzoate salt
Acidification HCl or other protonic acid -10 to 100 2–12 hours N/A >99% Precipitates benzoic acid
Sandmeyer reaction NaNO2, HCl, CuBr 0–5 2 hours 72–75 N/A For selective bromination via diazonium salt

Research Outcomes and Practical Considerations

  • The bromination step benefits from the strong directing effect of the cyano and chloro substituents, leading to high regioselectivity and suppressed side reactions.
  • Hydrolysis under alkaline conditions is efficient and mild compared to harsh acidic hydrolysis, improving safety and environmental profile.
  • The Sandmeyer reaction provides an alternative for introducing bromine but involves handling potentially hazardous diazonium salts and copper reagents, requiring strict temperature and safety controls.
  • Purity of the final compound is typically confirmed by HPLC and NMR spectroscopy, with yields ranging from moderate to high depending on the route.
  • Industrial scale-up favors the bromination-hydrolysis-acidification sequence due to simplicity, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, hydrochloric acid, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation reactions may produce quinazoline-2,4(1H,3H)-diones .

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Differences
2-Amino-5-bromo-4-chlorobenzonitrile HCl 671795-60-1 C₇H₄BrClN₂·HCl 2-NH₂, 5-Br, 4-Cl Hydrochloride salt; nitrile group
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O 2-NH₂, 4-Cl, 5-OCH₃ Methoxy group enhances lipophilicity
2-Bromo-5-hydroxybenzonitrile 189680-06-6 C₇H₄BrNO 2-Br, 5-OH Hydroxyl group increases polarity
4-Bromo-2-hydroxybenzonitrile 288067-35-6 C₇H₄BrNO 4-Br, 2-OH Altered substituent positions
2-Amino-3-bromo-5-chloropyrazine 76537-18-3 C₄H₃BrClN₃ Pyrazine ring system Heterocyclic structure

Key Observations:

Functional Groups : Hydroxy (-OH) substituents in bromo-hydroxybenzonitriles (e.g., 2-Bromo-5-hydroxybenzonitrile) significantly enhance polarity, impacting solubility and reactivity in aqueous environments .

Heterocyclic Analogues: Compounds like 2-Amino-3-bromo-5-chloropyrazine (pyrazine derivative) exhibit distinct electronic properties due to their nitrogen-rich aromatic rings, making them suitable for coordination chemistry .

Derivatives with Alternative Backbones

Table 2: Benzoic Acid and Benzaldehyde Analogues

Compound Name CAS Number Molecular Formula Key Functional Group Similarity Score*
2-Amino-5-bromo-4-chlorobenzaldehyde 1036757-11-5 C₇H₅BrClNO Aldehyde (-CHO) 0.84
2-Amino-5-bromo-3-chlorobenzoic acid 58026-21-4 C₇H₅BrClNO₂ Carboxylic acid (-COOH) 0.87
2-Amino-5-chloro-4-fluorobenzoic acid 351367-77-6 C₇H₅ClFNO₂ Fluorine substituent 0.76

*Similarity scores (0–1) based on structural overlap with 2-Amino-5-bromo-4-chlorobenzonitrile.

Key Observations:

Aldehyde vs. Nitrile : The aldehyde derivative (1036757-11-5) retains halogen substituents but replaces the nitrile (-CN) with a reactive aldehyde group, making it more susceptible to nucleophilic attacks .

Carboxylic Acid Derivatives : The introduction of a carboxylic acid group (-COOH) in compounds like 58026-21-4 increases acidity, enabling salt formation and altering binding affinity in drug-target interactions .

Notes

  • Handling : Use personal protective equipment (PPE) and adhere to GHS guidelines for halogenated aromatics .
  • Synthetic Utility: The nitrile group in 2-Amino-5-bromo-4-chlorobenzonitrile HCl allows further functionalization via hydrolysis or cyclization, a key advantage over aldehyde or carboxylic acid analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.